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Compound of Interest

Compound Name:
3,5-Dimethyl-2-

methoxyacetophenone

CAS No.: 147623-18-5

Cat. No.: B171915 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-2-
methoxyacetophenone

Foreword: Elucidating Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise understanding of

a molecule's three-dimensional structure is not merely academic; it is the foundational principle

upon which innovation is built. 3,5-Dimethyl-2-methoxyacetophenone, a substituted aromatic

ketone, represents a versatile scaffold in organic synthesis. Its utility as a precursor for more

complex molecules, potentially in pharmaceuticals and specialty chemicals, necessitates a

thorough characterization of its molecular framework.[1] This guide eschews a superficial

overview, instead offering a deep dive into the structural elucidation of this compound. We will

explore its identity, logical synthesis, and the spectroscopic techniques that, in concert, provide

an unambiguous portrait of its architecture. The methodologies and interpretations presented

herein are grounded in established chemical principles, providing researchers with a self-

validating framework for analysis.

Molecular Identity and Physicochemical Properties
Before delving into complex analysis, establishing the fundamental identity of the target

compound is paramount. 3,5-Dimethyl-2-methoxyacetophenone is systematically identified
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by a consistent set of descriptors that ensure unambiguous communication within the scientific

community.

IUPAC Name: 1-(2-methoxy-3,5-dimethylphenyl)ethanone[2]

CAS Number: 55169-98-7[3]

Molecular Formula: C₁₁H₁₄O₂[2][3]

Molecular Weight: 178.23 g/mol [2]

A summary of its key computed properties provides a preliminary understanding of its behavior

in various chemical environments.

Property Value Source

Molecular Weight 178.23 g/mol PubChem[2]

XLogP3 (Lipophilicity) 2.3 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 2 PubChem[2]

Polar Surface Area 26.3 Å² PubChem[2]

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene Ring

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];
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C5 [label="C"];

C6 [label="C"];

// Substituents

C_acetyl [label="C"];

O_acetyl [label="O"];

C_acetyl_Me [label="CH₃"];

O_methoxy [label="O"];

C_methoxy_Me [label="CH₃"];

C_Me1 [label="CH₃"];

C_Me2 [label="CH₃"];

// Positioning

C1 [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"];

C3 [pos="-1.04,-0.6!"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!"];

C_acetyl [pos="2.08,1.2!"];

O_acetyl [pos="2.08,2.2!"];

C_acetyl_Me [pos="3.12,0.6!"];

O_methoxy [pos="-2.08,1.2!"];

C_methoxy_Me [pos="-3.12,0.6!"];

C_Me1 [pos="-2.08,-1.2!"];

C_Me2 [pos="2.08,-1.2!"];

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Aromatic Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent Bonds

C6 -- C_acetyl;

C_acetyl -- O_acetyl [style=double];

C_acetyl -- C_acetyl_Me;

C1 -- O_methoxy;

O_methoxy -- C_methoxy_Me;

C2 -- C_Me1;

C4 -- C_Me2;

// Invisible nodes for aromatic circle

n1 [pos="0,0.6", style=invis];

n2 [pos="-0.52,0.3", style=invis];

n3 [pos="-0.52,-0.3", style=invis];

n4 [pos="0,-0.6", style=invis];

n5 [pos="0.52,-0.3", style=invis];

n6 [pos="0.52,0.3", style=invis];

// Aromatic circle

n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1 [style=dashed];
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// Labels

lab_C1 [label="1", pos="-0.3,1.4!"];

lab_C2 [label="2", pos="-1.3,0.9!"];

lab_C3 [label="3", pos="-1.3,-0.9!"];

lab_C4 [label="4", pos="-0.3,-1.4!"];

lab_C5 [label="5", pos="1.3,-0.9!"];

lab_C6 [label="6", pos="1.3,0.9!"];

}

Caption: 2D structure of 3,5-Dimethyl-2-methoxyacetophenone.

Rational Synthesis via Friedel-Crafts Acylation
The structure of 3,5-Dimethyl-2-methoxyacetophenone strongly suggests a synthesis

pathway rooted in one of the cornerstones of aromatic chemistry: the Friedel-Crafts acylation.

[4][5] This electrophilic aromatic substitution is the most logical and efficient method for

introducing an acyl group onto an activated benzene ring.

Mechanistic Rationale
The choice of starting material is dictated by the substitution pattern of the final product. The

methoxy and two methyl groups are directing groups that influence the position of electrophilic

attack. The synthesis logically begins with 2,4-dimethylanisole. The methoxy group is a strong

activating group and is ortho, para-directing. The methyl groups are weaker activating groups,

also ortho, para-directing. In this specific substrate, the positions are sterically and

electronically biased to favor acylation at the C6 position, which is ortho to the powerful

methoxy activating group.

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating

agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum

chloride (AlCl₃).[6] This acylium ion is then attacked by the electron-rich aromatic ring of 2,4-

dimethylanisole to form a resonance-stabilized carbocation intermediate (a sigma complex).

Subsequent deprotonation restores aromaticity and yields the final ketone product. A key

advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone,

which prevents further polysubstitution reactions.[4][7]
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2,4-Dimethylanisole + Acetyl Chloride

Formation of Electrophilic
Acylium Ion [CH₃CO]⁺

 Step 1 

AlCl₃ (Lewis Acid Catalyst)

Nucleophilic Attack by
Aromatic Ring

 Step 2 

Formation of Resonance-Stabilized
Sigma Complex

 Step 3 

Deprotonation to
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 Step 4 

3,5-Dimethyl-2-methoxyacetophenone

 Final Product 
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Caption: Proposed synthesis workflow for 3,5-Dimethyl-2-methoxyacetophenone.
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General Experimental Protocol
This protocol is a representative methodology for a laboratory-scale Friedel-Crafts acylation.

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux

condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is

maintained under an inert nitrogen atmosphere to prevent moisture from deactivating the

Lewis acid catalyst.

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is suspended in

a dry, non-polar solvent (e.g., dichloromethane or nitromethane) within the reaction flask,

which is cooled in an ice bath.

Reagent Addition: 2,4-dimethylanisole (1.0 equivalent) is added to the stirred suspension.

Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel,

maintaining the temperature below 10°C. The slow addition is critical to control the

exothermic reaction.

Reaction Progression: After addition is complete, the reaction mixture is allowed to warm to

room temperature and stirred for several hours. Progress can be monitored by Thin Layer

Chromatography (TLC).

Workup: The reaction is carefully quenched by pouring the mixture over crushed ice and

concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and

aqueous layers.

Extraction and Purification: The product is extracted from the aqueous layer using an organic

solvent (e.g., dichloromethane). The combined organic layers are washed with dilute NaOH

solution, then brine, and dried over anhydrous magnesium sulfate.[8]

Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The

crude product is then purified, typically by vacuum distillation or column chromatography on

silica gel, to yield the pure 3,5-Dimethyl-2-methoxyacetophenone.[8]

Spectroscopic Elucidation of the Molecular
Structure
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A single analytical technique is insufficient for unambiguous structure determination. True

confidence is achieved through the convergence of data from multiple, complementary

spectroscopic methods.

Purified Unknown
(Product of Synthesis)

Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy Analysis 

Nuclear Magnetic Resonance (NMR)

 Analysis 

Provides Molecular Weight
& Fragmentation Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3,5-Dimethyl-2-methoxyacetophenone molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171915#3-5-dimethyl-2-methoxyacetophenone-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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